FiVe1
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Overview
Description
FiVe1 is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by the presence of a cinnoline core substituted with a piperazine ring, which is further substituted with a 3-chlorophenyl group. The presence of chlorine atoms in the structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FiVe1 typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenylpiperazine with a cinnoline derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
FiVe1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding cinnoline N-oxides.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Scientific Research Applications
FiVe1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of FiVe1 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(3-Chlorophenyl)piperazin-1-yl)pyridazine
- 4-(4-(3-Chlorophenyl)piperazin-1-yl)quinoline
- 4-(4-(3-Chlorophenyl)piperazin-1-yl)benzothiazole
Uniqueness
FiVe1 is unique due to its specific substitution pattern and the presence of both cinnoline and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
932359-76-7 |
---|---|
Molecular Formula |
C18H16Cl2N4 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
8-chloro-4-[4-(3-chlorophenyl)piperazin-1-yl]cinnoline |
InChI |
InChI=1S/C18H16Cl2N4/c19-13-3-1-4-14(11-13)23-7-9-24(10-8-23)17-12-21-22-18-15(17)5-2-6-16(18)20/h1-6,11-12H,7-10H2 |
InChI Key |
DZGXRHIQXADSDH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CN=NC4=C3C=CC=C4Cl |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CN=NC4=C3C=CC=C4Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FiVe1; FiVe 1; FiVe-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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